1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide
CAS No.: 1351798-32-7
Cat. No.: VC11905365
Molecular Formula: C25H29N5O3
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351798-32-7 |
|---|---|
| Molecular Formula | C25H29N5O3 |
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | 1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C25H29N5O3/c1-17-6-8-18(9-7-17)22-28-25(33-29-22)21-5-2-12-26-23(21)30-13-10-19(11-14-30)24(31)27-16-20-4-3-15-32-20/h2,5-9,12,19-20H,3-4,10-11,13-16H2,1H3,(H,27,31) |
| Standard InChI Key | DQUXJEDIVAUDEM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5CCCO5 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5CCCO5 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The molecule integrates three heterocyclic systems:
-
Pyridine-Oxadiazole Backbone: A pyridine ring at position 2 connects to a 1,2,4-oxadiazole group substituted with a 4-methylphenyl moiety at position 3. The oxadiazole ring, a nitrogen-oxygen heterocycle, enhances metabolic stability and hydrogen-bonding capacity .
-
Piperidine-Carboxamide Side Chain: Position 2 of the pyridine links to a piperidine ring through a nitrogen atom, with the piperidine’s fourth position functionalized by a carboxamide group.
-
Tetrahydrofuran (Oxolane) Substituent: The carboxamide’s nitrogen is further substituted with a (oxolan-2-yl)methyl group, introducing a oxygen-containing five-membered ring.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H29N5O3 | |
| Molecular Weight | 447.5 g/mol | |
| logP | ~4.9 (estimated) | |
| Hydrogen Bond Acceptors | 8 | |
| Polar Surface Area | 94.8 Ų |
Stereochemical Considerations
The compound is achiral, as confirmed by its SMILES notation (Cc1ccc(cc1)c1nc(c2cccnc2N2CCCCC2)on1) . No stereoisomers are reported, likely due to symmetrical substituents and absence of chiral centers.
Synthesis and Mechanistic Pathways
Retrosynthetic Analysis
The synthesis likely proceeds through modular coupling of preformed subunits:
-
Oxadiazole Formation: Cyclization of a nitrile (e.g., 4-methylbenzamide) with hydroxylamine yields the 1,2,4-oxadiazole ring .
-
Pyridine Functionalization: Suzuki-Miyaura coupling introduces the oxadiazole to a bromopyridine intermediate .
-
Piperidine Coupling: Nucleophilic substitution attaches the piperidine-carboxamide moiety to the pyridine.
-
Oxolane Integration: Amide bond formation between the piperidine’s carboxyl group and (oxolan-2-yl)methylamine completes the structure.
Key Challenges
-
Oxadiazole Stability: 1,2,4-Oxadiazoles are prone to hydrolytic cleavage under acidic conditions, necessitating anhydrous reaction environments .
-
Regioselectivity: Ensuring correct substitution patterns on the pyridine and oxadiazole rings requires precise catalytic control .
Physicochemical and Pharmacokinetic Profiling
Lipophilicity and Solubility
With a logP of ~4.9, the compound exhibits moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility (logSw: -4.53) . The polar surface area (94.8 Ų) suggests moderate bioavailability via passive diffusion.
Metabolic Predictions
-
Oxidative Metabolism: Piperidine and oxolane moieties may undergo CYP450-mediated oxidation .
-
Amide Hydrolysis: Serum esterases could cleave the carboxamide bond, though steric hindrance from the oxolane may slow degradation.
Biological Activity and Hypothetical Applications
Target Hypotheses
Structural analogs of 1,2,4-oxadiazoles demonstrate affinity for:
-
Kinase Inhibitors: Similar compounds inhibit EGFR and VEGFR2 by binding to ATP pockets .
-
Antimicrobial Agents: Oxadiazole derivatives disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .
In Silico Predictions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume